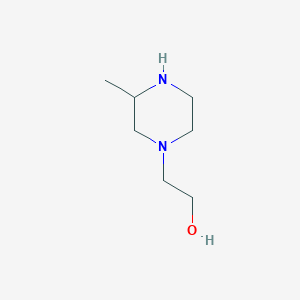

2-(3-Methylpiperazin-1-yl)ethanol

描述

2-(3-Methylpiperazin-1-yl)ethanol (CAS: 39123-22-3) is a secondary amine derivative featuring a piperazine ring substituted with a methyl group at the 3-position and a hydroxyethyl side chain. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . The compound is used in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its structural flexibility allows for modifications that influence solubility, bioavailability, and receptor binding .

属性

IUPAC Name |

2-(3-methylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7-6-9(4-5-10)3-2-8-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKGYDVSMNCSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283065 | |

| Record name | 2-(3-methylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-26-5 | |

| Record name | NSC29523 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-methylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperazin-1-yl)ethanol typically involves the reaction of 3-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Methylpiperazin-1-yl)ethanol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to ensure the purity of the final product.

化学反应分析

Types of Reactions

2-(3-Methylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or other reduced derivatives.

Substitution: Halides or amines.

科学研究应用

Pharmaceutical Development

One of the primary applications of 2-(3-Methylpiperazin-1-yl)ethanol is in the field of pharmaceutical development . This compound serves as a lead structure for designing drugs targeting neurological disorders , including depression and anxiety. Compounds with similar piperazine structures have been studied for their interactions with serotonin receptors, which are crucial in mood regulation.

Case Studies

- Serotonin Receptor Modulators : Research indicates that derivatives of 2-(3-Methylpiperazin-1-yl)ethanol can modulate serotonin receptor activity, making them potential candidates for treating psychiatric conditions.

- Anticancer Activity : Investigations into the cytotoxic effects of piperazine derivatives have shown promising results against various cancer cell lines, suggesting that 2-(3-Methylpiperazin-1-yl)ethanol may also play a role in anticancer therapies .

Chemical Synthesis

In addition to its pharmaceutical applications, 2-(3-Methylpiperazin-1-yl)ethanol is utilized as an intermediate in chemical synthesis . Its ability to participate in nucleophilic substitution reactions allows for further derivatization, which can lead to the creation of more complex molecules.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions, where 2-(3-Methylpiperazin-1-yl)ethanol acts as a precursor for various derivatives. For example:

- Formation of Heterocycles : The compound can be used to synthesize novel heterocycles through reactions with carbonyl compounds under basic conditions .

Biological Research

The biological activity of 2-(3-Methylpiperazin-1-yl)ethanol has been a focus of several studies aimed at understanding its interaction with biological targets. Its structure suggests potential binding affinities to various receptors and enzymes involved in critical biological pathways.

Research Techniques

To elucidate its interaction profiles:

- Molecular Docking Simulations : These studies help predict how 2-(3-Methylpiperazin-1-yl)ethanol interacts with specific proteins or receptors.

- Surface Plasmon Resonance : This technique can be employed to measure the binding kinetics between the compound and its biological targets.

Data Summary Table

作用机制

The mechanism of action of 2-(3-Methylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Piperazine derivatives with hydroxyethyl or substituted alkyl groups are common in medicinal chemistry. Key analogues include:

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Key Observations :

- Hydroxyethyl vs. Acetamide : The hydroxyethyl group enhances water solubility (logP = 0.15) compared to chloroacetamide derivatives (logP = 1.85), which are more lipophilic and membrane-permeable .

- Nitroaniline Derivatives : The addition of a nitroaniline group (as in CAS 20491-97-8) increases molecular weight and logP, favoring CNS penetration but reducing aqueous solubility .

Pharmacological and Biochemical Properties

- Receptor Binding : The 3-methyl group in the target compound may enhance selectivity for serotonin (5-HT₁A) receptors compared to 4-methylpiperazine derivatives, which show affinity for dopamine receptors .

- Antioxidant Activity: Unlike benzoxazolone-piperazine hybrids (e.g., BZO1-4), 2-(3-Methylpiperazin-1-yl)ethanol lacks conjugated aromatic systems, resulting in weaker free radical scavenging activity .

- Antimicrobial Potential: Piperazine-ethanol derivatives exhibit moderate antibacterial activity against Gram-positive strains, but chloroacetamide variants (e.g., compound 3b) show broader-spectrum efficacy due to electrophilic chlorine .

Stability and Commercial Availability

- Stability: The hydroxyethyl group in 2-(3-Methylpiperazin-1-yl)ethanol is prone to oxidation, requiring storage under inert atmospheres. In contrast, maleate salts of piperazine derivatives (e.g., 2-(piperazin-1-yl)quinoline maleate) exhibit improved stability .

- Commercial Status: As of 2025, 2-(3-Methylpiperazin-1-yl)ethanol is listed as discontinued by suppliers like CymitQuimica, whereas simpler derivatives like 2-(piperazin-1-yl)ethanol remain available .

生物活性

2-(3-Methylpiperazin-1-yl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 2-(3-Methylpiperazin-1-yl)ethanol features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the hydroxyl group enhances its solubility and potential interactions with biological macromolecules.

Biological Activities

1. Neuropharmacological Effects

Research indicates that compounds containing piperazine moieties often exhibit neuropharmacological effects. For instance, derivatives of piperazine have been studied for their roles as serotonin receptor modulators, which are crucial in the treatment of neurological disorders such as depression and anxiety. The specific interactions of 2-(3-Methylpiperazin-1-yl)ethanol with serotonin receptors remain to be fully elucidated, but preliminary studies suggest it may act as an agonist or antagonist depending on the receptor subtype involved.

2. Antimicrobial Activity

A study exploring the antimicrobial properties of various piperazine derivatives found that 2-(3-Methylpiperazin-1-yl)ethanol exhibited significant antibacterial activity against several strains of bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Table 1: Antimicrobial Activity of 2-(3-Methylpiperazin-1-yl)ethanol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of 2-(3-Methylpiperazin-1-yl)ethanol can be attributed to its ability to interact with various biological targets:

- Receptor Modulation : As a piperazine derivative, it may modulate neurotransmitter receptors, particularly those involved in serotonergic signaling.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, contributing to its antimicrobial properties.

Case Studies

Case Study 1: Neuropharmacological Evaluation

In a pharmacological study, researchers evaluated the effects of 2-(3-Methylpiperazin-1-yl)ethanol on rodent models exhibiting anxiety-like behaviors. The compound was administered at varying doses, revealing a dose-dependent reduction in anxiety behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications in anxiety disorders .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of 2-(3-Methylpiperazin-1-yl)ethanol against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。